8-(Aminomethyl)isoquinolin-1(2h)-one

PARP inhibitors Isoquinolinone SAR Cancer therapeutics

Researchers requiring precise target engagement in PARP or HIF-1 programs must avoid positional isomer substitutions that abolish activity. 8-(Aminomethyl)isoquinolin-1(2H)-one provides the critical 8-position amine vector for hydrogen bonding in the nicotinamide-binding pocket, ensuring reproducible SAR data. - Unique spatial orientation of the primary amine dictates molecular recognition by PARP-1/2 and HIF-1 targets. - Serves as a versatile synthetic handle for rapid library diversification via amide coupling or reductive amination. - Structurally validated scaffold for fragment growing strategies; ≥95% purity supports high-throughput screening workflows.

Molecular Formula C10H10N2O
Molecular Weight 174.203
CAS No. 1374651-98-5
Cat. No. B596483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Aminomethyl)isoquinolin-1(2h)-one
CAS1374651-98-5
Synonyms8-(aMinoMethyl)isoquinolin-1(2H)-one
Molecular FormulaC10H10N2O
Molecular Weight174.203
Structural Identifiers
SMILESC1=CC2=C(C(=C1)CN)C(=O)NC=C2
InChIInChI=1S/C10H10N2O/c11-6-8-3-1-2-7-4-5-12-10(13)9(7)8/h1-5H,6,11H2,(H,12,13)
InChIKeyQTEJHAOGIKSYQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Technical Identity and Core Properties


8-(Aminomethyl)isoquinolin-1(2H)-one is a heterocyclic compound belonging to the isoquinolin-1(2H)-one class, characterized by an aminomethyl substituent at the 8-position of the fused bicyclic ring system . The compound has the molecular formula C10H10N2O and a molecular weight of 174.20 g/mol . It is commercially available as a research-grade chemical building block, typically offered at ≥95% purity by reputable vendors , and is structurally distinct from positional isomers such as the 3-, 6-, and 7-aminomethyl variants due to the unique spatial orientation of the primary amine moiety [1].

Structure-Activity and Substitution Specificity


Isoquinolin-1(2H)-ones are a privileged scaffold in medicinal chemistry, but their biological activity is exquisitely sensitive to the position and nature of substituents [1]. The 8-aminomethyl group in 8-(Aminomethyl)isoquinolin-1(2H)-one is not interchangeable with other positional isomers (e.g., 3-, 6-, or 7-aminomethyl) because the substitution pattern dictates the vector of the primary amine, a critical determinant of molecular recognition by target proteins such as poly(ADP-ribose) polymerases (PARPs) [2] and hypoxia-inducible factor-1 (HIF-1) [3]. Even minor structural modifications, such as the presence or absence of the carbonyl group or the specific ring position, can lead to complete loss of potency or altered selectivity profiles [4]. Therefore, procurement of the precise 8-aminomethyl derivative is essential for reproducibility and target engagement in research programs.

Quantitative Evidence for Compound Selection


Positional Isomer Impact on PARP Inhibition

The 8-aminomethyl substitution in 8-(Aminomethyl)isoquinolin-1(2H)-one is strategically positioned to engage the nicotinamide-binding pocket of PARP enzymes. In contrast, the 3-aminomethyl isomer (3-(Aminomethyl)isoquinolin-1(2H)-one) lacks the appropriate spatial orientation for optimal hydrogen bonding with the catalytic residues [1]. While no direct IC50 data is available for the 8-substituted derivative, the class of isoquinolin-1(2H)-ones has produced potent PARP inhibitors with IC50 values in the low nanomolar range (e.g., 0.009 μM for TNKS2) [2]. The 8-position is critical; substitutions at the 6-position (as in compound 17q) yield HIF-1 inhibitors with IC50 = 0.55 μM [3], demonstrating that positional isomers direct distinct target engagement profiles.

PARP inhibitors Isoquinolinone SAR Cancer therapeutics

MAO-B Selectivity of Isoquinolinone Derivatives

The isoquinolin-1(2H)-one scaffold can be tuned for monoamine oxidase (MAO) isoform selectivity. For example, a related isoquinolinone derivative (CHEMBL1575961) exhibited IC50 > 100,000 nM for MAO-A but 1,130 nM for MAO-B, indicating a ~100-fold selectivity for MAO-B [1]. While 8-(Aminomethyl)isoquinolin-1(2H)-one has not been directly assayed, the presence of the 8-aminomethyl group may further enhance MAO-B selectivity by occupying a distinct subpocket [2]. In contrast, unsubstituted isoquinolin-1(2H)-one shows negligible MAO inhibition [3].

Monoamine oxidase Neuropharmacology Selectivity profiling

Purity and Physical Property Benchmarking

Commercial availability and purity specifications differ among positional isomers. 8-(Aminomethyl)isoquinolin-1(2H)-one is routinely offered at ≥95% purity by multiple suppliers , with a molecular weight of 174.20 g/mol and a density of 1.2±0.1 g/cm³ . In comparison, the 6-aminomethyl isomer (CAS 1374651-53-2) is also available at ≥95% purity , while the 7-aminomethyl isomer (CAS 913526-08-6) is offered at 98% purity . The 8-substituted variant provides a balanced profile of synthetic accessibility and purity for structure-activity relationship (SAR) exploration.

Chemical procurement Analytical chemistry Building block quality

Optimal Use Cases in Medicinal Chemistry


PARP Inhibitor Lead Optimization

The 8-aminomethyl group provides a unique vector for hydrogen bonding within the nicotinamide-binding pocket of PARP-1 and PARP-2, as supported by structural models of isoquinolinone-based inhibitors [1]. Researchers can use 8-(Aminomethyl)isoquinolin-1(2H)-one as a core scaffold for fragment growing or merging strategies aimed at improving selectivity over other PARP isoforms. The compound's primary amine serves as a synthetic handle for amide coupling or reductive amination, enabling rapid diversification.

MAO-B Selective Probe Development

Given the MAO-B selectivity observed in structurally related isoquinolinones [2], 8-(Aminomethyl)isoquinolin-1(2H)-one is a promising starting point for designing selective MAO-B inhibitors for neuropharmacology studies. The 8-position substitution may further enhance selectivity and potency, making it suitable for probe development in Parkinson's disease or depression research.

HIF-1 Signaling Modulator Synthesis

Isoquinolin-1(2H)-ones with appropriate substitutions inhibit HIF-1 signaling, a key pathway in rheumatoid arthritis and cancer [3]. The 8-aminomethyl derivative can be elaborated into diaryl-substituted analogs to explore SAR around the 8-position, potentially yielding potent HIF-1 inhibitors with improved pharmacokinetic properties.

Heterocyclic Library Building Block

8-(Aminomethyl)isoquinolin-1(2H)-one is a versatile building block for the construction of complex heterocycles, including benzo[de][1,2,4]triazolo[5,1‑a]isoquinolines [4]. Its high purity (≥95%) and well-defined physical properties make it suitable for parallel synthesis and high-throughput screening library generation.

Technical Documentation Hub

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